2-(3-methoxy-4-propoxyphenyl)-N-(2-methyl-5-nitrophenyl)acetamide
Overview
Description
2-(3-methoxy-4-propoxyphenyl)-N-(2-methyl-5-nitrophenyl)acetamide is a synthetic organic compound It is characterized by its complex molecular structure, which includes methoxy, propoxy, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxy-4-propoxyphenyl)-N-(2-methyl-5-nitrophenyl)acetamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Nitration: Introduction of the nitro group into the aromatic ring.
Alkylation: Addition of the propoxy group.
Acetylation: Formation of the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal conditions to favor desired reactions.
Purification: Techniques such as recrystallization or chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxy-4-propoxyphenyl)-N-(2-methyl-5-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
2-(3-methoxy-4-propoxyphenyl)-N-(2-methyl-5-nitrophenyl)acetamide may have various scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient.
Materials Science: Use in the development of new materials with specific properties.
Industrial Chemistry: Application in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-(3-methoxy-4-propoxyphenyl)-N-(2-methyl-5-nitrophenyl)acetamide would depend on its specific interactions with molecular targets. This may involve:
Binding to Receptors: Interaction with specific receptors or enzymes.
Pathway Modulation: Influence on biochemical pathways or cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acetamide
- 2-(4-propoxyphenyl)-N-(2-methyl-5-nitrophenyl)acetamide
- 2-(3-methoxy-4-propoxyphenyl)-N-(2-methylphenyl)acetamide
Uniqueness
2-(3-methoxy-4-propoxyphenyl)-N-(2-methyl-5-nitrophenyl)acetamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(3-methoxy-4-propoxyphenyl)-N-(2-methyl-5-nitrophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c1-4-9-26-17-8-6-14(10-18(17)25-3)11-19(22)20-16-12-15(21(23)24)7-5-13(16)2/h5-8,10,12H,4,9,11H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHVNXHYDJYWCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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